3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone
Description
3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone is a β-lactam (azetanone) derivative with a molecular formula of C₂₃H₂₀ClNOS and a molecular weight of 393.94 g/mol . The compound features a central β-lactam ring substituted with:
- A (4-chlorophenyl)sulfanyl group at position 3,
- A 4-methylphenyl group at position 1,
- A phenyl group at position 2.
The compound is reported to have a purity of >90%, though its synthetic route and applications remain unspecified .
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfanylmethyl]-1-(4-methylphenyl)-4-phenylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNOS/c1-16-7-11-19(12-8-16)25-22(17-5-3-2-4-6-17)21(23(25)26)15-27-20-13-9-18(24)10-14-20/h2-14,21-22H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAZGUIFODBXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(C2=O)CSC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone, a compound with the chemical formula C23H20ClNOS, has garnered attention in pharmacological research due to its potential therapeutic properties. This article explores its biological activity, including antibacterial effects, enzyme inhibition, and other pharmacological applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a chlorophenyl sulfanyl group and an azetanone moiety. The presence of these functional groups contributes to its biological activity. The following table summarizes its key structural attributes:
| Property | Description |
|---|---|
| Molecular Formula | C23H20ClNOS |
| Molecular Weight | 397.93 g/mol |
| IUPAC Name | This compound |
| CAS Number | 4314824 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and enzyme inhibition.
Antibacterial Activity
Studies have shown that derivatives of compounds containing the chlorophenyl sulfanyl group exhibit significant antibacterial properties. For instance, similar compounds have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The antibacterial efficacy is often assessed using Minimum Inhibitory Concentration (MIC) values.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The following table presents findings from enzyme inhibition assays:
| Enzyme | Inhibition Result | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Strong inhibition observed | 2.14 ± 0.003 |
| Urease | Highly active with significant inhibition | 1.21 ± 0.005 |
These results indicate that the compound may serve as a potential therapeutic agent for conditions requiring AChE inhibition, such as Alzheimer's disease.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by Wani et al. (2017) evaluated several derivatives for their antibacterial properties, finding that those similar to this compound exhibited notable activity against resistant strains .
- Enzyme Inhibition Studies : Research published in the Brazilian Journal of Pharmaceutical Sciences highlighted the compound's role as an AChE inhibitor, indicating its potential in treating neurodegenerative diseases . The study utilized various concentrations of the compound to determine its IC50 values against AChE.
- Molecular Docking Studies : Computational studies have suggested that the compound interacts favorably with target proteins involved in disease pathways, supporting its potential as a lead compound for drug development .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing sulfanyl groups exhibit significant antimicrobial properties. A study demonstrated that derivatives of azetidinones can inhibit the growth of various bacterial strains, suggesting that 3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone may have potential as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, attributed to its ability to interfere with cellular signaling pathways related to cell survival .
Polymer Chemistry
The unique structural features of this compound allow it to be used as a monomer in polymer synthesis. Research has explored its incorporation into polymer matrices to enhance mechanical properties and thermal stability. The resulting polymers demonstrate improved resistance to degradation under thermal stress .
Synthetic Intermediate
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new pharmaceuticals or agrochemicals. For example, it can be reacted with various electrophiles to yield products with diverse biological activities .
Case Studies
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of azetidinone derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at low concentrations .
- Polymer Development : In a research project focused on developing new polymer materials, scientists synthesized copolymers incorporating this azetidinone derivative. The resulting materials exhibited enhanced tensile strength and thermal stability compared to conventional polymers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Compound A: 3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone
- Molecular Formula: C₂₃H₂₀BrNOS
- Molecular Weight : 438.4 g/mol
- Key Difference : Replacement of the chlorine atom with bromine on the phenylsulfanyl group.
- Impact :
- The larger atomic radius of bromine increases molecular weight by ~44.5 g/mol compared to the chloro analog.
- Bromine’s higher lipophilicity may enhance membrane permeability but could reduce solubility in polar solvents.
- Purity is reported as ≥95% , suggesting more stringent purification protocols compared to the chloro analog (>90%) .
Heterocyclic Sulfur-Containing Compounds
Compound B: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d)
- Molecular Formula : C₁₇H₁₉N₅O₂S₂
- Molecular Weight : 389 g/mol
- Key Differences :
- Replaces the β-lactam ring with an amide-propanamide backbone.
- Contains a 1,3,4-oxadiazole and thiazole heterocycle.
- Lower molecular weight (~389 vs. 393.94 g/mol) and higher polarity due to multiple heterocycles may alter pharmacokinetic properties.
Table 1: Structural and Physical Property Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
